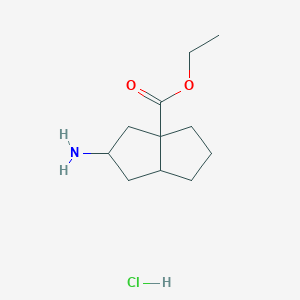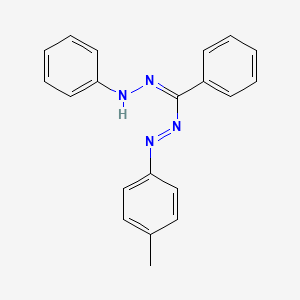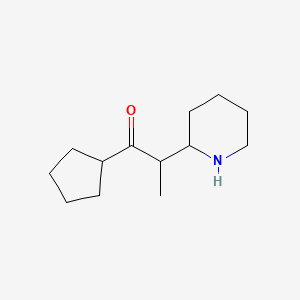
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one is an organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a cyclopentyl group and a piperidinyl group attached to a propanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one typically involves the reaction of cyclopentanone with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by nucleophilic addition to the cyclopentanone . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of cyclopentyl carboxylic acid or cyclopentyl ketone derivatives.
Reduction: Formation of cyclopentyl alcohol derivatives.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)propan-2-ol: A similar compound with a piperidinyl group attached to a propanol backbone.
1-(Pyrimidin-2-yl)propan-1-one: A compound with a pyrimidinyl group attached to a propanone backbone.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: A compound with a pyridinyl group and dimethyl substitution on the propanone backbone.
Uniqueness
1-Cyclopentyl-2-(piperidin-2-yl)propan-1-one is unique due to its specific combination of a cyclopentyl group and a piperidinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-cyclopentyl-2-piperidin-2-ylpropan-1-one |
InChI |
InChI=1S/C13H23NO/c1-10(12-8-4-5-9-14-12)13(15)11-6-2-3-7-11/h10-12,14H,2-9H2,1H3 |
InChI Key |
YBTWDYPWBZONAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


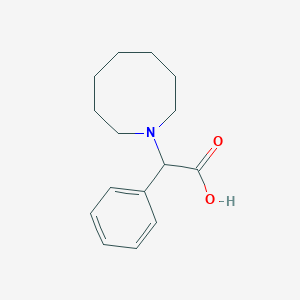
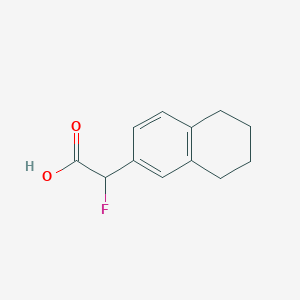
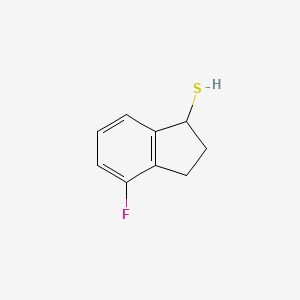

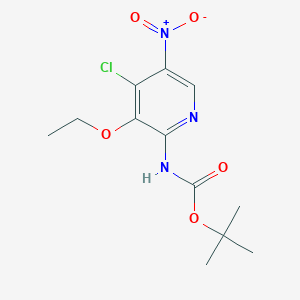
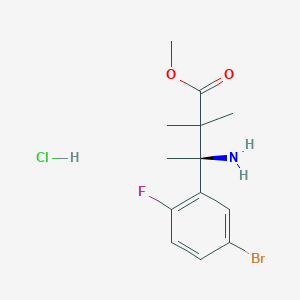

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
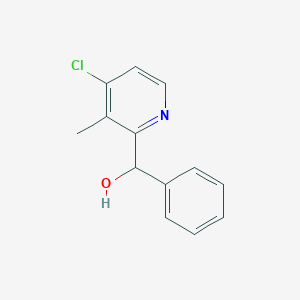
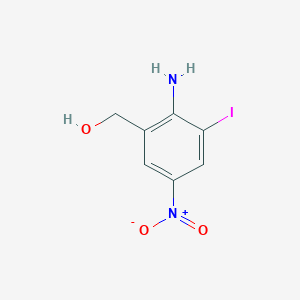
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
